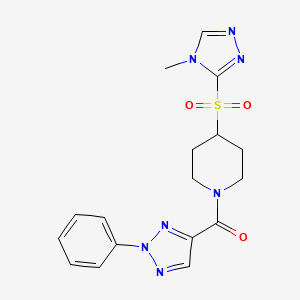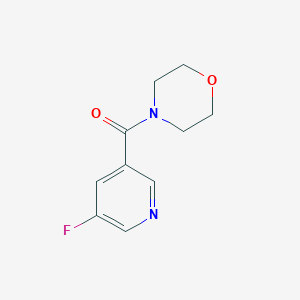
(5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone, also known as FMK, is a chemical compound that has gained significant attention in the field of scientific research. FMK is a small molecule inhibitor that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in drug development. In
Mecanismo De Acción
(5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone exerts its inhibitory effect by binding to the active site of enzymes and proteins, thereby preventing their normal function. For example, this compound binds to the active site of caspases and inhibits their proteolytic activity, leading to the inhibition of apoptosis. Similarly, this compound binds to the catalytic domain of PARPs and inhibits their activity, leading to the inhibition of DNA repair and cell death. This compound also binds to the regulatory domain of PKC and inhibits its activity, leading to the inhibition of cellular processes that are regulated by PKC.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, this compound has been shown to induce apoptosis in cancer cells by inhibiting caspases. This compound has also been shown to inhibit inflammation by inhibiting the activity of PARPs. Furthermore, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, by inhibiting PKC.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for its target enzymes and proteins. This compound can also be used in various cell types and tissues, making it a versatile tool for scientific research. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its inhibitory effect may not be reversible, making it difficult to study the long-term effects of this compound inhibition.
Direcciones Futuras
For the use of (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone in scientific research include the development of new drugs, the study of cellular processes, and the development of new diagnostic tools.
Métodos De Síntesis
The synthesis of (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone involves the reaction of 5-fluoropyridine-3-carboxylic acid with morpholine and 4-dimethylaminopyridine (DMAP) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent. The reaction is carried out in dichloromethane at room temperature for 24 hours, followed by purification using flash chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
(5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone has been extensively used in scientific research as a small molecule inhibitor of various enzymes and proteins. It has been shown to inhibit caspases, a family of proteases that play a crucial role in apoptosis, inflammation, and immune response. This compound has also been used as a potent inhibitor of poly(ADP-ribose) polymerases (PARPs), enzymes that are involved in DNA repair and cell death. Furthermore, this compound has been used to inhibit protein kinase C (PKC), an enzyme that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
(5-fluoropyridin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-9-5-8(6-12-7-9)10(14)13-1-3-15-4-2-13/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARQCUOEZDPWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2930938.png)
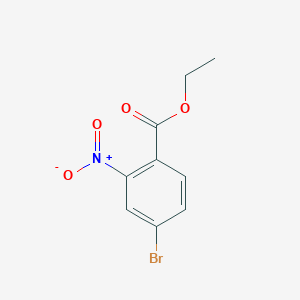
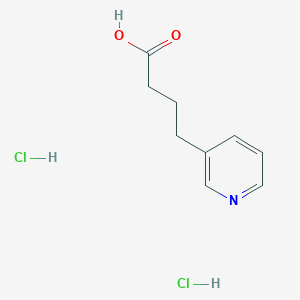
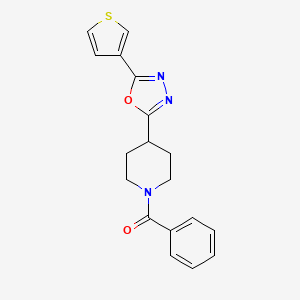

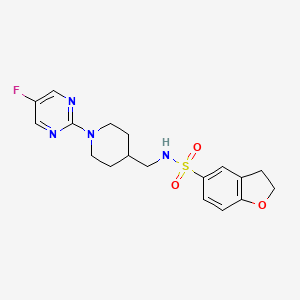
![4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid](/img/structure/B2930952.png)

![(4E,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-6,1'-cyclobutane]-8,13-dione](/img/structure/B2930954.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2930955.png)
![5-bromo-N-[(2-carbamoylanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B2930958.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B2930959.png)
![6-butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2930960.png)
